molecular formula C9H10N2O4 B3220492 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine CAS No. 119694-70-1

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

Cat. No.: B3220492
CAS No.: 119694-70-1
M. Wt: 210.19 g/mol
InChI Key: MRUJSTYNKVSMNY-UHFFFAOYSA-N
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Description

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is a heterocyclic compound that features a pyridine ring substituted with a nitro group, a methyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine can be synthesized through a multi-step process involving the formation of the dioxolane ring and subsequent nitration and methylation reactions. One common method involves the reaction of a pyridine derivative with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This is followed by nitration using a mixture of nitric acid and sulfuric acid, and finally, methylation using methyl iodide under basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as the laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxolane ring provides stability and enhances the compound’s ability to interact with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine is unique due to the combination of the dioxolane ring, nitro group, and methyl group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(1,3-dioxolan-2-yl)-4-methyl-5-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6-4-7(9-14-2-3-15-9)10-5-8(6)11(12)13/h4-5,9H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUJSTYNKVSMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-(1,3-Dioxolanyl)-4-methyl-5-nitropyridine was synthesized by the method of Example XLIX except that the starting material was 4-methyl-5-nitropyridine-2-carboxaldehyde. Yield: 2.3 g (91%); mp 77°-79° C.; (lit mp 77° C.); TLC, Rf 0.74 (CH2Cl2 /EtOAc, 3:2, v/v); 1H NMR (90 MHz, CDCl3) δ 2.65 (s, 3H, 4-CH3), 4.10 (s, 4H, CH2CH2), 5.85 (s, 1H, 2-CH), 7.50 (s, 1H, 3-H), 9.12 (s, 1H, 6-H). Anal. (C9 H10N2O4) C, H, N.
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Synthesis routes and methods III

Procedure details

2-(1,3-Dioxolanyl)-4-methyl-5-nitropyridine was synthesized by the method of Example XLIX except that the starting material was 4-methyl-5-nitropyridine-2-carboxaldehyde. Yield: 2.3 g (91%); mp 77°-79° C.; (lit mp 77° C.); TLC, Rf 0.74 (CH2Cl2 /EtOAc, 3:2, v/v); 1H NMR (90 MHz, CDCl3) δ 2.65 (s, 3H, 4-CH3), 4.10 (s, 4H, CH2CH2), 5.85 (s, 1H, 2-CH), 7.50 (s, 1H, 3-H), 9.12 (s, 1H, 6-H). Anal. (C9H10N2O4) C, H, N.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
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2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
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2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
Reactant of Route 4
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2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
Reactant of Route 5
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine
Reactant of Route 6
2-(1,3-Dioxolan-2-yl)-4-methyl-5-nitropyridine

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